D-Galacturono-6,3-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

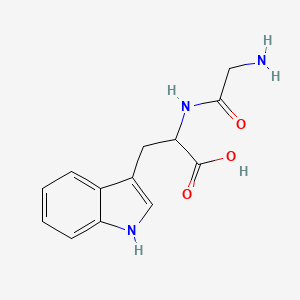

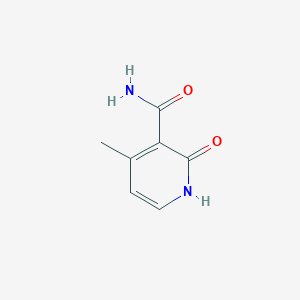

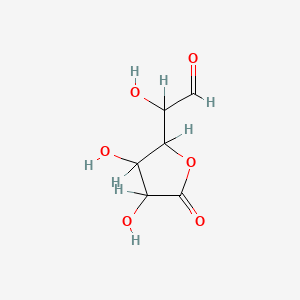

D-Galacturono-6,3-lactone is a carbohydrate derivative that belongs to the class of uronic acid lactones. It is a cyclic ester formed from D-galacturonic acid. This compound is known for its significant roles in various biochemical and industrial processes due to its unique structural and chemical properties.

Mécanisme D'action

Target of Action

Glucoxy, also known as D-Glucuronic acid lactone or Glucurolactone, is a naturally occurring substance that plays a crucial role in the metabolism of many organisms . It primarily targets the liver, where it participates in detoxification processes .

Mode of Action

Glucoxy is metabolized into glucuronic acid in the body . This acid binds to toxins and other foreign substances, forming water-soluble compounds known as glucuronides . These glucuronides are then excreted from the body through urine and feces, effectively eliminating the toxins from the system .

Biochemical Pathways

Glucoxy is involved in the glucuronidation pathway, a part of phase II metabolism in the liver . In this pathway, glucuronic acid, derived from Glucoxy, conjugates with a variety of endogenous and exogenous substances, enhancing their solubility and facilitating their elimination from the body .

Pharmacokinetics

It is known that glucoxy is soluble in water and is spontaneously hydrolyzed into glucuronic acid, which is then utilized in various metabolic processes .

Result of Action

The primary result of Glucoxy’s action is the detoxification of harmful substances. By converting these substances into water-soluble glucuronides, Glucoxy facilitates their elimination from the body, thereby reducing their potential toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glucoxy. For instance, the presence of other substances in the body that require detoxification could potentially affect the availability of Glucoxy for its intended action . Additionally, factors such as diet, lifestyle, and overall health status could influence the body’s ability to metabolize Glucoxy and utilize it effectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Galacturono-6,3-lactone can be synthesized through the oxidation of D-galacturonic acid. The process typically involves the use of oxidizing agents such as bromine or chromium (VI) reagents. Another method includes the dehydrogenation of D-galacturonic acid using transition metal catalysts in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient conversion of D-galacturonic acid to its lactone form.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various derivatives.

Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Bromine, chromium (VI) reagents.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metal catalysts for dehydrogenation reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Corresponding alcohols and other reduced forms.

Substitution Products: Derivatives with substituted functional groups.

Applications De Recherche Scientifique

D-Galacturono-6,3-lactone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic compounds.

Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Investigated for its antioxidant and antitumor properties, making it a candidate for therapeutic applications.

Comparaison Avec Des Composés Similaires

D-Glucurono-6,3-lactone: Another uronic acid lactone with similar structural properties but different biological activities.

D-Glucuronic acid lactone: Known for its role in detoxification processes and as a precursor for glucuronides.

Glucono-δ-lactone: Used as a food additive and in various industrial applications.

Uniqueness: D-Galacturono-6,3-lactone is unique due to its specific structural configuration and its ability to participate in a wide range of chemical reactions. Its antioxidant and antitumor activities further distinguish it from other similar compounds, making it a valuable compound in both research and industrial applications .

Propriétés

Numéro CAS |

14474-04-5 |

|---|---|

Formule moléculaire |

C6H8O6 |

Poids moléculaire |

176.12 g/mol |

Nom IUPAC |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5-/m1/s1 |

Clé InChI |

UYUXSRADSPPKRZ-TXICZTDVSA-N |

SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O |

SMILES isomérique |

C(=O)[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O |

SMILES canonique |

C(=O)C(C1C(C(C(=O)O1)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.